Fmoc-D-Arg(Me,pbf)-OH
Description
Significance in Contemporary Solid-Phase Peptide Synthesis (SPPS) Methodologies
Fmoc-based SPPS is the dominant method for producing synthetic peptides for research and therapeutic applications. semanticscholar.orgnih.gov This strategy relies on the use of an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups are stable to these conditions but are cleaved at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA). nih.govchempep.com
Fmoc-D-Arg(Me,pbf)-OH is fully compatible with this methodology. alfa-chemistry.com The Fmoc group provides reliable protection of the α-amino group during coupling steps, preventing unwanted side reactions. chempep.com The Pbf group is the most widely used protecting group for the arginine side chain in Fmoc-SPPS due to its favorable cleavage kinetics with TFA compared to older protecting groups like Mtr and Pmc. chempep.comnih.gov It effectively shields the highly basic and nucleophilic guanidino group during synthesis, preventing side reactions, and is removed during the final acid-mediated cleavage from the solid support. chempep.comnih.gov The incorporation of N-ω-methylation is a post-translational modification found in natural proteins, and using a pre-methylated building block like Fmoc-Arg(Me,Pbf)-OH is a convenient way to introduce this modification during SPPS. glpbio.comiris-biotech.de
Role in the Synthesis of Stereochemically Modified Peptides and Peptidomimetics
The presence of a D-amino acid, in this case, D-arginine, is a key feature for creating stereochemically modified peptides. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes, which typically recognize and cleave peptide bonds between L-amino acids. merckmillipore.com This enhanced stability can lead to a longer in vivo half-life, a desirable property for therapeutic peptides. merckmillipore.com For instance, replacing L-arginine with D-arginine in some antimicrobial peptides has been shown to improve bioavailability. peptide.com
Furthermore, the N-methylation of the peptide backbone or side chains is a common strategy in peptidomimetic design. researchgate.net N-methylation can enhance metabolic stability, improve cell permeability, and modulate the conformation of the peptide. merckmillipore.comresearchgate.net The N-ω-methylation of arginine, specifically, can influence the peptide's interaction with biological targets. glpbio.com The use of this compound allows for the precise incorporation of both a D-amino acid and a side-chain methylation, providing a powerful tool for developing peptides with tailored pharmacological properties. medchemexpress.comfrontiersin.org
Historical Context of Arginine Protecting Groups in Fmoc-Based SPPS
The protection of the arginine side chain has been a persistent challenge in peptide synthesis. researchgate.net In the early days of Fmoc-SPPS, protecting groups adapted from Boc-chemistry, such as tosyl (Tos) and nitro (NO2), were used. nih.govpeptide.com However, these required harsh cleavage conditions, like hydrofluoric acid (HF), which were not fully compatible with the milder conditions of Fmoc-SPPS. nih.govpeptide.com
This led to the development of more acid-labile sulfonyl-based protecting groups. The first generation included 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), which could be cleaved with TFA but often required prolonged reaction times. semanticscholar.orgnih.gov A significant improvement came with the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, which showed faster deprotection kinetics. semanticscholar.orgchempep.com
The current standard, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, was later developed and represents a further refinement. nih.gov The five-membered ring in the Pbf group makes it more labile to acid than the six-membered ring of Pmc, allowing for more efficient removal during the final cleavage step, especially in peptides containing multiple arginine residues. nih.govpeptide.com While even more labile groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been introduced, Pbf remains the most widely used protecting group for arginine in Fmoc-SPPS due to its balanced stability and cleavage properties. semanticscholar.orgnih.gov The development of derivatives like this compound builds upon this history, combining the optimal Pbf protection strategy with other modifications to create advanced building blocks for peptide synthesis.
Compound Properties and Identification
| Property | Value | Source(s) |
| Chemical Formula | C35H42N4O7S | fluorochem.co.uk |
| Molecular Weight | 662.8 g/mol | medchemexpress.com |
| Appearance | Solid | fluorochem.co.uk |
| Stereochemistry | D-configuration | peptide.comsigmaaldrich.com |
| Solubility | Soluble in polar organic solvents like DMF and DMSO | chempep.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |
| Identifier | Value | Source(s) |
| Full Name | Nα-(9-fluorenylmethoxycarbonyl)-Nω-methyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine | alfa-chemistry.com |
| CAS Number | 1135616-49-7 | alfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H42N4O7S |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
5-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39(6)33(36)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H2,36,37)(H,38,42)(H,40,41) |
InChI Key |
LMNKAJISRUMANX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Fmoc D Arg Me,pbf Oh
Advanced Synthetic Routes for D-Arginine Derivatives with Pbf Protection
The synthesis of Fmoc-D-Arg(Me,pbf)-OH is a multi-step process that requires careful selection and implementation of protecting groups to ensure regioselectivity and avoid unwanted side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the guanidino function of arginine due to its acid lability, which allows for its removal under conditions that are compatible with many peptide synthesis strategies. chemicalbook.compeptide.com
Esterification and Alpha-Amino Protection Strategies
The synthesis typically commences with the protection of the carboxyl group of D-arginine, often through esterification. A common method involves reacting D-arginine hydrochloride with an alcohol, such as methanol (B129727) or ethanol, in the presence of thionyl chloride. This reaction yields the corresponding methyl or ethyl ester dihydrochloride. chemicalbook.comresearchgate.net
Following esterification, the α-amino group is protected to prevent its participation in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal with acid. The introduction of the Boc group is typically achieved by reacting the D-arginine ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. chemicalbook.comresearchgate.net This strategic use of an orthogonal protecting group for the alpha-amino function is critical for the stepwise synthesis. medchemexpress.com
| Step | Reactants | Reagents | Product |
| Esterification | D-Arginine HCl | Methanol, Thionyl Chloride | D-Arginine methyl ester 2HCl |
| α-Amino Protection | D-Arginine methyl ester 2HCl | (Boc)₂O, Base | Boc-D-Arg-OMe |
Guanidino Group Methylation and Subsequent Pbf Introduction
The methylation of the guanidino group is a critical step that introduces the desired modification. While direct methylation of the unprotected guanidino group can be challenging due to multiple reactive sites, strategies involving the methylation of a protected arginine derivative are often employed. For the synthesis of this compound, the methylation can be performed on a suitably protected arginine intermediate. One approach involves the methylation of an N-alpha-protected arginine derivative before the introduction of the Pbf group. However, a more common strategy involves the synthesis of N-methylated arginine precursors which are then elaborated. researchgate.net
After the appropriate protection of the alpha-amino and carboxyl groups, the Pbf group is introduced onto the guanidino side chain. This is typically accomplished by reacting the protected D-arginine derivative with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. chemicalbook.com The bulky Pbf group effectively shields the guanidino moiety from undesired reactions during peptide synthesis. chempep.com
The sequence of methylation and Pbf protection is crucial and can be adapted. For instance, a pre-methylated guanidino-containing precursor can be reacted to form the arginine side chain, which is then protected with Pbf.
Following the successful protection of the guanidino group, the ester protecting the carboxyl group is removed through saponification, typically using a base like sodium hydroxide. chemicalbook.com Subsequently, the Boc group is cleaved from the α-amino group using an acid, such as HCl in ethyl acetate. chemicalbook.com This unmasks the amino group for the final Fmoc protection step, which is achieved by reacting the intermediate with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base. chemicalbook.com
Orthogonal Protecting Group Introduction and Removal Sequence
The synthesis of this compound relies heavily on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others. medchemexpress.com This allows for a precise and controlled synthetic pathway.
Typical Orthogonal Protection Scheme:
| Functional Group | Protecting Group | Deprotection Condition |
| Carboxyl | Methyl/Ethyl Ester | Saponification (e.g., NaOH) |
| α-Amino (temporary) | Boc | Acid (e.g., HCl, TFA) |
| Guanidino | Pbf | Strong Acid (e.g., TFA) |
| α-Amino (final) | Fmoc | Base (e.g., Piperidine) |
This orthogonal scheme ensures that the carboxyl group can be deprotected for subsequent reactions without removing the Boc or Pbf groups. Similarly, the Boc group can be removed to allow for Fmocylation while the Pbf group remains intact. The final Fmoc group is stable to the acidic conditions used for Pbf removal and is cleaved with a base during solid-phase peptide synthesis. chempep.com
Challenges in Large-Scale Synthesis of this compound and Process Optimization
The large-scale synthesis of this compound presents several challenges that can impact yield, purity, and cost-effectiveness. One of the most significant side reactions during the synthesis of arginine derivatives is the formation of δ-lactam. nih.govrsc.org This intramolecular cyclization occurs when the carboxyl group is activated, leading to a loss of the desired product. google.com
Process optimization strategies to mitigate these challenges include:
Careful control of reaction conditions: Temperature, reaction time, and the stoichiometry of reagents must be precisely controlled to minimize side reactions. chemicalbook.com
Use of efficient coupling reagents: For the introduction of the Fmoc group, reagents like Fmoc-Osu are used under controlled pH and temperature to ensure complete reaction and minimize the formation of byproducts. chemicalbook.com
Purification techniques: Efficient purification methods, such as crystallization and chromatography, are essential to remove impurities and isolate the final product with high purity. chemicalbook.com
Solvent selection: The choice of solvent can significantly influence reaction rates and the formation of side products. Solvents like N-butylpyrrolidinone (NBP) have been explored as greener alternatives to traditional solvents like DMF, though they may require protocol adjustments to address issues like increased viscosity. google.com
Furthermore, the high cost of raw materials, particularly Pbf-Cl, necessitates a process with high efficiency and minimal waste. nih.gov Optimization of the Pbf introduction step to use a minimal excess of the reagent is a key consideration for industrial-scale production. nih.gov
Derivatization Strategies for Specific Academic Research Applications
This compound serves as a versatile building block for the synthesis of modified peptides with unique properties for academic research.
Synthesis of Isotopically Labeled this compound
Isotopically labeled amino acids are invaluable tools in structural biology and mechanistic studies, particularly for NMR spectroscopy. nmr-bio.com The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as ¹³C and ¹⁵N at specific positions.
The synthetic route can be adapted by starting with an isotopically labeled precursor. For instance, ¹³C and/or ¹⁵N can be introduced into the D-arginine backbone or the methyl group. The synthesis of selectively labeled L-arginine has been reported, and these methods can be adapted for the D-enantiomer. nmr-bio.com This involves the use of labeled starting materials in the multi-step synthesis. For example, using a ¹³C-labeled methyl source during the guanidino methylation step would yield a specifically labeled final product. These labeled analogues are crucial for detailed NMR studies to probe protein structure, dynamics, and interactions. nih.govsigmaaldrich.com
Precursors for Site-Specific Post-Translational Modification Studies
The study of post-translational modifications (PTMs) is crucial for understanding the complex regulatory mechanisms of proteins. Arginine methylation, a common PTM, plays a significant role in various cellular functions, including transcription and cell division. To investigate the impact of these modifications, researchers utilize synthetic peptides containing specifically placed modified amino acids. The chemical compound this compound and its derivatives are instrumental as precursors in the synthesis of such peptides for site-specific PTM studies.
The use of the L-isomer, Fmoc-Arg(Me,Pbf)-OH, is a well-established method for introducing mono-methylated arginine into peptide sequences during Fmoc solid-phase peptide synthesis (SPPS). This allows for the creation of model peptides to study the effects of arginine methylation. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the amino acid, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain of arginine. This protection scheme is compatible with standard SPPS conditions, and the protecting groups can be removed under specific conditions to yield the final methylated peptide.
While the L-isomers of amino acids are the natural building blocks of proteins, peptides synthesized with these are often susceptible to rapid degradation by proteases. To overcome this limitation, D-amino acids are incorporated into synthetic peptides. The D-enantiomers are not recognized by proteases, which significantly enhances the stability and in vivo half-life of the resulting peptides. This increased stability makes D-amino acid-containing peptides valuable tools for biochemical and therapeutic research.
Consequently, this compound serves as a crucial precursor for creating stable peptide probes to study arginine methylation. By incorporating this D-isomer of mono-methylated arginine into a peptide sequence, researchers can generate peptides that are resistant to enzymatic degradation while still carrying the specific post-translational modification of interest. These stable, site-specifically methylated peptides are invaluable for a range of applications, including the investigation of protein-protein interactions, the study of enzyme kinetics, and the development of therapeutic peptides.
Below is a table detailing the key chemical compounds used as precursors for the synthesis of peptides with site-specific arginine methylation for PTM studies.
| Compound Name | Abbreviation | Role in PTM Studies |
| Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine | Fmoc-D-Arg(Pbf)-OH | Precursor for incorporating a stable, unmodified D-arginine residue. |
| Nα-Fmoc-Nω-methyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine | Fmoc-L-Arg(Me,Pbf)-OH | Precursor for incorporating a mono-methylated L-arginine residue to study PTMs. |
| Nα-Fmoc-Nω-methyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine | This compound | Precursor for incorporating a stable, mono-methylated D-arginine residue for enhanced peptide stability in PTM studies. |
| Nα-Fmoc-Nω,Nω-dimethyl-Nω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine | Fmoc-L-ADMA(Pbf)-OH | Precursor for incorporating an asymmetrically di-methylated L-arginine residue. |
| Nα-Fmoc-Nω,Nω'-dimethyl-bis(tert-butoxycarbonyl)-L-arginine sodium salt | Fmoc-L-SDMA(Boc)₂-ONa | Precursor for incorporating a symmetrically di-methylated L-arginine residue. |
Fmoc D Arg Me,pbf Oh in Solid Phase Peptide Synthesis Spps
Principles of Fmoc-Based SPPS Integration for D-Arginine Derivatives
The integration of Fmoc-D-arginine derivatives into a growing peptide chain on a solid support follows the fundamental principles of Fmoc/tBu SPPS. chempep.com This strategy relies on an orthogonal protection scheme where the temporary Nα-amino protecting group (Fmoc) and the permanent side-chain protecting groups (like Pbf) can be removed under distinct chemical conditions. chempep.comaltabioscience.com
The process involves a cycle of two key steps:
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comaltabioscience.com This exposes a free primary or secondary amine at the N-terminus of the peptide chain, making it available for the next coupling step. luxembourg-bio.com
Coupling: The incoming amino acid, in this case, Fmoc-D-Arg(Me,pbf)-OH, has its carboxylic acid activated by a coupling reagent. chempep.com This activated species then reacts with the free amine on the peptide-resin, forming a new peptide bond. luxembourg-bio.com
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is critical for this process. It shields the highly basic and nucleophilic guanidino side chain of the arginine residue, preventing it from participating in unwanted side reactions, such as acylation or branching, during synthesis. chempep.comchempep.com The Pbf group is stable to the basic conditions of Fmoc removal but is efficiently cleaved during the final step of peptide synthesis using strong acids like trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the resin support. chempep.comchempep.com The use of the D-enantiomer, as in this compound, is a common strategy in medicinal chemistry to produce peptides with increased stability against proteases, which are highly specific for L-amino acids, thus enhancing their pharmacokinetic properties. chempep.com
Optimization of Coupling Reactions for this compound
The incorporation of arginine derivatives is often one of the most challenging steps in SPPS. chemicalbook.com The unique structure of the guanidino side chain, even when protected, predisposes the activated amino acid to side reactions and can present steric challenges, necessitating careful optimization of reaction conditions.
A primary challenge during the coupling of arginine derivatives like this compound is the intramolecular cyclization of the activated carboxylic acid with the side-chain guanidino group. rsc.org This side reaction leads to the formation of a stable, inactive δ-lactam, effectively consuming the activated amino acid and preventing it from coupling to the peptide chain. rsc.orgresearchgate.net This results in reduced yields and the formation of deletion sequences (peptides missing the intended arginine residue). rsc.orgrsc.org
The tendency for δ-lactam formation is influenced by several factors, including the choice of solvent and the pre-activation time. rsc.orgnih.gov Studies on the related compound Fmoc-Arg(Pbf)-OH have shown that this side reaction is a significant issue, particularly in certain solvents. rsc.org Minimizing this side reaction is crucial for efficient synthesis. Strategies to mitigate δ-lactam formation include:
In Situ Activation: Activating the amino acid with coupling reagents in the presence of the peptide-resin, rather than pre-activating, minimizes the time the activated species exists in solution, thereby reducing the opportunity for intramolecular cyclization. rsc.orgresearchgate.net
Solvent Selection: The choice of solvent can significantly impact the rate of δ-lactam formation. Higher polarity solvent mixtures have been shown to suppress this side reaction compared to less polar options. rsc.org
Protecting Group Strategy: While Pbf is the most common protecting group, alternative strategies, such as using the nitro (NO2) group, have been revisited as they can prevent δ-lactam formation. researchgate.netnih.gov
The selection of coupling reagents and additives is critical for achieving high efficiency and minimizing side reactions. A common and effective combination for coupling sterically hindered amino acids is a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like OxymaPure (ethyl cyanohydroxyiminoacetate). rsc.orgresearchgate.netnih.gov
DIC (N,N'-diisopropylcarbodiimide): Acts as the primary activating agent, converting the carboxylic acid of this compound into a more reactive species.
OxymaPure: This additive serves multiple functions. It acts as a potent activating agent when combined with DIC and is highly effective at suppressing racemization at the α-carbon of the amino acid during activation. acs.org Using DIC/Oxyma has become a standard for difficult couplings, including those involving arginine. rsc.orgrsc.org
Research indicates that the stoichiometry of these reagents must be carefully controlled. For instance, a proposed strategy for the difficult coupling of Fmoc-Arg(Pbf)-OH involves using 1.8 equivalents of DIC and 1.5 equivalents of OxymaPure relative to the resin substitution. rsc.orgresearchgate.net
The reaction environment, defined by the solvent and temperature, plays a pivotal role in coupling efficiency. While DMF has traditionally been the solvent of choice for SPPS, concerns over its toxicity have led to the exploration of greener alternatives like N-Butylpyrrolidinone (NBP). rsc.orgresearchgate.net
However, arginine coupling in NBP can be particularly problematic. rsc.orgresearchgate.net The higher viscosity of NBP can impede the penetration of the coupling reagents into the resin beads, exacerbating the tendency for δ-lactam formation. rsc.orgresearchgate.net To overcome these challenges, a specific protocol has been developed that combines solvent choice with temperature modulation.
A study on the incorporation of Fmoc-Arg(Pbf)-OH in NBP proposed the following optimized conditions:
Elevated Temperature: Performing the coupling at 45°C serves to both reduce the viscosity of NBP, facilitating better reagent diffusion, and accelerate the rate of the desired coupling reaction. rsc.orgresearchgate.net
Staggered Reagent Addition: An in situ activation protocol where Fmoc-Arg(Pbf)-OH and OxymaPure are added to the resin and allowed to reach 45°C before the DIC is added in two portions. rsc.orgresearchgate.net This approach ensures that activation occurs in the immediate vicinity of the target amine, favoring the intermolecular peptide bond formation over the intramolecular δ-lactam side reaction. rsc.orgresearchgate.net
The table below summarizes a comparison of δ-lactam formation for Fmoc-Arg(Pbf)-OH in different solvent systems after 90 minutes of activation with DIC/Oxyma, demonstrating the significant influence of the solvent environment.
| Solvent System | Relative % δ-Lactam Formation | Relative % Unreacted/Hydrolyzed Fmoc-Arg(Pbf)-OH | Relative % Activated Ester (Quenched) |
|---|---|---|---|
| DMF | 24% | 27% | 49% |
| NBP/DOL (2:8) | 72% | 11% | 17% |
| DMSO/DOL (4:6) | 10% | 50% | 40% |
| DMSO/2-Me-THF (4:6) | 5% | 60% | 35% |
Data adapted from a study on Fmoc-Arg(Pbf)-OH lactamization. rsc.org DOL = 1,3-Dioxolane; 2-Me-THF = 2-Methyltetrahydrofuran.
Steric Considerations and Sequence-Dependent Coupling Efficiencies
The sheer bulk of the this compound molecule presents a significant steric challenge during SPPS. chempep.com Both the Fmoc group and the large Pbf side-chain protector contribute to this steric hindrance, which can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. chempep.com
This issue is often sequence-dependent. The coupling efficiency can decrease dramatically when the N-terminal residue on the resin is also sterically bulky (e.g., Valine or Isoleucine) or when the peptide is being assembled on a sterically demanding resin. Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate within the resin matrix, making the N-terminus less accessible and further complicating the coupling of large residues like this compound. chempep.com In such cases, standard coupling times may be insufficient, leading to incomplete reactions and the formation of truncated peptide impurities.
Strategies for Enhanced Incorporation into Arginine-Rich Sequences
Synthesizing peptides rich in arginine residues is notoriously difficult due to the cumulative effect of the challenges described above: repeated risks of δ-lactam formation, significant steric hindrance, and potential for peptide aggregation. chempep.comrsc.org To achieve successful synthesis of such sequences, several enhanced strategies are employed:
Microwave-Assisted SPPS: The application of controlled microwave heating can significantly accelerate both deprotection and coupling steps. chempep.com This increased reaction rate can improve coupling efficiency for sterically hindered residues and help to disrupt peptide aggregation on the resin, making reactive sites more accessible. chemicalbook.com
Extended Reaction Times and Double Coupling: For particularly difficult sequences, simply extending the duration of the coupling reaction or performing the coupling step twice (double coupling) can help drive the reaction to completion. rsc.org
Optimized Reagent Stoichiometry: Using a higher excess of the protected amino acid and coupling reagents is a common strategy to ensure complete acylation of the N-terminal amine, though this is not always a cost-effective approach. rsc.org
Solvent and Additive Optimization: As discussed, the use of specialized solvent mixtures or additives that minimize side reactions and improve solvation of the peptide chain can be critical for arginine-rich sequences. rsc.orgrsc.org
By carefully selecting a combination of these advanced strategies, the successful incorporation of this compound into complex and arginine-rich peptides can be achieved with higher purity and yield.
Automated SPPS Protocols and Compatibility with this compound
The incorporation of this compound into a peptide sequence via automated Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges that necessitate specialized protocols. Standard automated synthesis cycles are often insufficient to achieve complete coupling, primarily due to the substantial steric hindrance imposed by both the Nα-methyl group and the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protecting group. cem.comreddit.com This combined steric bulk dramatically slows the kinetics of amide bond formation.
Automated peptide synthesizers offer precise control over reaction conditions, which is crucial for successfully incorporating difficult amino acids. americanpeptidesociety.org However, their standard protocols must be extensively modified. Key adjustments focus on enhancing reaction kinetics and minimizing side reactions through the optimization of coupling reagents, temperature, and reaction times.
Coupling Reagents and Activation
The choice of coupling reagent is critical. While standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used, they often require elevated temperatures and highly efficient additives like Oxyma Pure to drive the reaction. nih.govbachem.com For exceptionally hindered residues like N-methylated arginine, more potent uronium or phosphonium (B103445) salt-based reagents are generally recommended. Reagents such as HATU, HCTU, and COMU are known for their high coupling efficiency and are often employed in automated protocols for difficult sequences. bachem.comluxembourg-bio.com Specifically, aminium salts derived from HOAt are reported to be particularly effective for coupling N-methyl amino acids. bachem.comrsc.org
Reaction Conditions: Temperature and Time
To overcome the high activation energy of coupling sterically hindered residues, modified reaction conditions are essential. Automated synthesizers equipped with heating capabilities, particularly microwave irradiation, have proven highly effective. cem.comnih.gov Microwave-assisted SPPS can dramatically accelerate coupling reactions, reducing the time required and often improving purity compared to conventional methods at room temperature. kohan.com.twresearchgate.net For instance, a general automated method for Fmoc-amino acids might involve coupling for 2 minutes at 90°C. nih.gov
In the absence of microwave assistance, elevated temperatures (e.g., 45°C) combined with extended or multiple coupling cycles are common strategies. rsc.org For non-methylated Fmoc-Arg(Pbf)-OH, which is already considered a challenging residue, double coupling is a frequent recommendation in automated protocols to prevent deletion sequences. nih.gov This strategy is even more critical for its N-methylated counterpart.
Side Reactions
A significant side reaction associated with activated arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam. rsc.orgrsc.org This reaction depletes the activated amino acid available for coupling, leading to lower yields and the formation of deletion peptides. rsc.org While elevated temperatures can improve coupling efficiency, they can also promote lactam formation. researchgate.net Therefore, protocols must be carefully optimized to find a balance that maximizes coupling while minimizing this side reaction. Strategies such as in situ activation, where the activating agent is added just before the amino acid is delivered to the resin, can help mitigate this issue. rsc.org
The following table summarizes research findings and recommended parameters for incorporating challenging, sterically hindered arginine derivatives in automated SPPS.
| Parameter | Recommended Condition/Reagent | Rationale and Findings | Source(s) |
|---|---|---|---|
| Coupling Reagents | COMU, HATU, HCTU, PyBOP | Uronium/phosphonium salt reagents provide superior activation for sterically hindered couplings compared to standard carbodiimides. COMU is noted for its high efficiency, comparable to HATU, and improved safety profile. | bachem.comrsc.org |
| Additives | Oxyma Pure, HOAt | Oxyma Pure and HOAt are used with carbodiimides or as part of uronium salt structures to enhance coupling efficiency and suppress racemization. HOAt-based reagents are particularly effective for N-methylated residues. | nih.govbachem.comrsc.org |
| Temperature Control | Microwave Irradiation (e.g., up to 90°C) or Conventional Heating (e.g., 45°C) | Elevated temperatures are crucial for overcoming the steric hindrance of N-methylated amino acids. Microwave energy significantly accelerates coupling reactions, often completing them in minutes. | cem.comnih.govkohan.com.twrsc.org |
| Coupling Strategy | Extended Coupling Times or Double/Triple Coupling | Due to slow reaction kinetics, a single, standard coupling cycle is often insufficient. Repeating the coupling step is a common strategy in automated protocols to ensure the reaction goes to completion and avoid deletion sequences. | reddit.comnih.gov |
| Activation Method | In Situ Activation | Activating the amino acid immediately before delivery to the resin can minimize the formation of the undesired δ-lactam side product, which is a known issue for arginine derivatives. | rsc.org |
Deprotection Chemistry and Cleavage Strategies for Peptides Containing Fmoc D Arg Me,pbf Oh
Acid-Labile Pbf Group Removal Mechanisms (e.g., TFA-mediated)
The Pbf group is designed for its high sensitivity to strong acids, which allows for its efficient removal during the final cleavage step. thermofisher.comchempep.com This process is typically achieved using a strong acid cocktail, with trifluoroacetic acid (TFA) as the primary component. chempep.com The mechanism of Pbf group removal is an acid-catalyzed cleavage. The strong acid protonates the sulfonyl group, facilitating the cleavage of the sulfur-nitrogen bond that connects the Pbf group to the arginine side chain. This reaction generates a stable carbocation from the Pbf moiety, which must be trapped to prevent side reactions. sigmaaldrich.com
The removal of the Pbf group is generally rapid, often completed within one to two hours under standard TFA treatment. sigmaaldrich.com However, for peptides containing multiple arginine residues, extended cleavage times may be necessary to ensure complete deprotection. peptide.com The efficiency of Pbf removal is significantly faster than older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), making it a preferred choice in modern peptide synthesis. sigmaaldrich.com While the core principles of Pbf deprotection are consistent across different arginine derivatives, it has been noted that for methylated arginine derivatives like Fmoc-Arg(Me,Pbf)-OH, the Pbf group is cleaved using standard TFA cleavage cocktails in the same manner as for the non-methylated Fmoc-Arg(Pbf)-OH. sigmaaldrich.com Alternative cleavage reagents, such as a solution of 0.1 N HCl in hexafluoroisopropanol or trifluoroethanol, have also been shown to cleanly and rapidly remove the Pbf group, offering a TFA-free option. researchgate.net
Orthogonal Deprotection Schemes in Complex Peptide Constructs
The use of Fmoc-D-Arg(Me,pbf)-OH is a prime example of an orthogonal protection strategy in SPPS. chempep.compeptide.com This strategy is fundamental to the stepwise assembly of peptides on a solid support. The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is labile to basic conditions (e.g., piperidine (B6355638) in DMF), allowing for its selective removal at each step of peptide chain elongation. chempep.comnih.gov In contrast, the Pbf group on the arginine side chain is stable under these basic conditions but is labile to strong acids (e.g., TFA). chempep.com
This orthogonality ensures that the highly reactive guanidino side chain of the arginine residue remains protected throughout the synthesis, preventing undesirable side reactions. chempep.com Only during the final cleavage step, when the peptide is cleaved from the resin, is the Pbf group removed by acid treatment. chempep.com This selective deprotection capability is crucial for the synthesis of complex peptides, where multiple functional groups must be masked and selectively revealed. peptide.com The use of other protecting groups with different lability (e.g., acid-labile Boc and Trt groups, or groups removable by other specific reagents) allows for the synthesis of highly complex and modified peptide structures. peptide.com
Minimization of Side Reactions During Final Cleavage (e.g., Trp alkylation)
During the TFA-mediated cleavage, the protecting groups and resin linkers generate highly reactive cationic species. sigmaaldrich.com These carbocations can react with nucleophilic side chains of certain amino acids, leading to undesired modifications of the final peptide. sigmaaldrich.com Tryptophan (Trp), with its electron-rich indole (B1671886) ring, is particularly susceptible to alkylation by the carbocation generated from the Pbf group upon its cleavage. peptide.compeptide.com
Several strategies are employed to minimize this and other side reactions:
Use of Scavengers : The addition of nucleophilic reagents, known as scavengers, to the cleavage cocktail is the most common method to quench reactive cations. sigmaaldrich.com Scavengers trap the carbocations before they can react with sensitive residues in the peptide. chempep.com
Protection of Tryptophan : Utilizing a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of tryptophan, as in Fmoc-Trp(Boc)-OH, can effectively prevent alkylation. peptide.com The Boc group provides steric hindrance and electronic protection to the indole ring.
Choice of Arginine Protecting Group : The Pbf group itself was introduced to reduce the alkylation of tryptophan-containing peptides compared to its predecessor, Pmc. peptide.com Studies have shown significantly less tryptophan alkylation when using Arg(Pbf) compared to Arg(Pmc) during a 3-hour TFA treatment. peptide.com
Other sensitive amino acids that can be affected during cleavage include methionine (oxidation) and cysteine and tyrosine (alkylation). sigmaaldrich.compeptide.com The appropriate choice of scavengers is therefore critical to preserving the integrity of the entire peptide sequence.
Comparative Analysis of Cleavage Cocktails and Scavenger Efficacy
The composition of the cleavage cocktail is tailored based on the amino acid sequence of the peptide to maximize deprotection efficiency and minimize side reactions. A variety of cocktails have been developed, differing primarily in the types and proportions of scavengers used.
Common Scavengers and Their Functions:
Triisopropylsilane (TIS) : An effective scavenger for trityl cations and other carbocations. It is a key component in many general-purpose cleavage cocktails. merckmillipore.com
Water (H₂O) : Acts as a scavenger for tert-butyl cations generated from Boc and t-butyl protecting groups. thermofisher.com
Thioanisole : Scavenges carbocations and is known to accelerate the removal of sulfonyl-based protecting groups like Pbf. sigmaaldrich.compeptide.com
1,2-Ethanedithiol (EDT) : A soft nucleophile effective at scavenging a range of cations, but its use requires caution as prolonged exposure can lead to modification of tryptophan residues. merckmillipore.com
Below is a comparative table of commonly used cleavage cocktails:
| Reagent Name | Composition (v/v or w/v) | Target Peptides and Remarks |
| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | A general-purpose, non-malodorous cocktail suitable for most sequences, especially when appropriate protecting groups like Fmoc-Trp(Boc)-OH are used. sigmaaldrich.comnih.gov |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | A "universal" cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. nih.gov |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Specifically suited for deprotecting peptides containing arginine residues with sulfonyl protecting groups (like Pbf) and for Trp-containing peptides on PAL or BAL resins. peptide.com |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl-based protecting groups. thermofisher.com |
The choice of cocktail is critical. For a peptide containing this compound and also a tryptophan residue, Reagent R or a TFA/TIS/H₂O cocktail (if Fmoc-Trp(Boc)-OH was used) would be appropriate choices to ensure complete Pbf removal while minimizing tryptophan alkylation. sigmaaldrich.compeptide.com The efficacy of a given cocktail can be evaluated by performing a small-scale trial cleavage and analyzing the crude peptide by HPLC to determine the completeness of deprotection and the profile of any side products. thermofisher.com
Comparative Analysis of Guanidino Protecting Groups for Arginine in Spps
Pbf Versus Alternative Protecting Groups
The Pbf group has become a staple in Fmoc-based SPPS for arginine protection due to its favorable balance of stability and acid lability. chempep.com However, several alternative protecting groups, each with distinct characteristics, are also employed. These include the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 1,2-dimethylindole-3-sulfonyl (MIS), tert-butyloxycarbonyl (Boc), and nitro (NO2) groups. nih.govub.edu
Deprotection Kinetics and Stability Profiles
The efficiency of removing the protecting group at the final cleavage step is a crucial consideration. The acid lability of these groups generally follows the order: MIS > Pbf > Pmc > Mtr. ub.edu
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is prized for its enhanced acid lability compared to its predecessor, Pmc, owing to the five-membered ring structure which facilitates cleavage. nih.govresearchgate.net However, its removal can still require prolonged treatment with strong acids like trifluoroacetic acid (TFA), which can be problematic for sensitive peptides or those containing multiple arginine residues. ub.edu While generally stable, Pbf-protected arginine can still be susceptible to δ-lactam formation. nih.govmdpi.com
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Pmc is more acid-stable than Pbf and requires harsher conditions for removal. nih.govub.edu This can lead to side reactions, particularly in complex peptides.
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Mtr is even more acid-stable than Pmc and is generally considered too robust for routine Fmoc-SPPS, often requiring strong acid cocktails for complete removal. chempep.compeptide.com
MIS (1,2-dimethylindole-3-sulfonyl): The MIS group is significantly more acid-labile than Pbf, making it an attractive option for the synthesis of peptides sensitive to strong acids or those with multiple arginine residues. ub.edu
Boc (tert-butyloxycarbonyl): The use of a bis-Boc strategy for guanidino protection offers the advantage of removal with a relatively mild TFA-H2O (95:5) solution. nih.gov However, Fmoc-Arg(Boc)2-OH demonstrates poor stability in common SPPS solvents like DMF and NBP, and exhibits a high propensity for δ-lactam formation, leading to reduced coupling efficiency. nih.gov
NO2 (Nitro): The NO2 group is highly stable to the acidic conditions of Fmoc-SPPS. A key drawback is the need for a separate, often harsh, deprotection step, typically involving catalytic hydrogenation, which may not always yield satisfactory results. nih.govmdpi.com However, recent studies have revisited the use of SnCl2 in mild acidic conditions as a viable removal method. mdpi.comresearchgate.net Notably, the electron-withdrawing nature of the NO2 group significantly minimizes the risk of δ-lactam formation compared to Pbf and (Boc)2. nih.gov
| Protecting Group | Relative Acid Lability | Key Advantages | Key Disadvantages |
| MIS | Highest | Very acid-labile, suitable for sensitive peptides. | Not as widely used as Pbf. |
| Pbf | High | Good balance of stability and lability. chempep.com | Can be difficult to remove in multi-Arg peptides; can lead to δ-lactam formation. nih.govmdpi.comub.edu |
| Pmc | Moderate | More acid-stable than Pbf, requiring harsher deprotection. nih.govub.edu | |
| Mtr | Low | Very acid-stable, difficult to remove. chempep.compeptide.com | |
| (Boc)2 | High (with specific reagents) | Removable with mild acid. nih.gov | Poor stability in solution; high rate of δ-lactam formation. nih.gov |
| NO2 | Very Low (requires specific deprotection) | Prevents δ-lactam formation; stable in solution. nih.govmdpi.com | Requires a separate, potentially harsh deprotection step. nih.govmdpi.com |
Impact on Coupling Efficiency and Side Product Formation
The choice of protecting group significantly influences the efficiency of the coupling reaction and the propensity for side product formation, most notably δ-lactam formation. nih.govmdpi.com
δ-Lactam Formation: This intramolecular cyclization of the activated arginine derivative renders it inactive for coupling, leading to lower yields and the potential for deletion sequences. mdpi.comrsc.org The tendency for δ-lactam formation is a significant issue with Pbf-protected arginine. nih.govmdpi.com Studies have shown that Fmoc-Arg(Boc)2-OH has the highest rate of δ-lactam formation, resulting in very low coupling efficiency. nih.gov In contrast, the NO2 group effectively suppresses this side reaction due to its electron-withdrawing properties. nih.govmdpi.com
Coupling Efficiency: The steric hindrance of the protecting group can also affect coupling efficiency. While not extensively detailed in the provided context, it is a general principle in peptide synthesis that bulkier protecting groups can slow down coupling kinetics. chempep.com
| Protecting Group | Propensity for δ-Lactam Formation | Impact on Coupling Efficiency |
| Pbf | Moderate | Can be reduced due to δ-lactam formation. nih.govmdpi.com |
| (Boc)2 | High | Significantly reduced due to rapid δ-lactam formation. nih.gov |
| NO2 | Low | Higher effective concentration of active ester due to minimal side reactions. nih.govmdpi.com |
Economic and Environmental Considerations in Academic Research
In the context of academic research, the cost of reagents and the environmental impact of the synthesis are increasingly important factors.
Environmental Impact: The use of large excesses of reagents and solvents, often necessitated by inefficient couplings, contributes to the environmental burden of peptide synthesis. mdpi.com Furthermore, the use of hazardous solvents like DMF is a growing concern, prompting research into greener alternatives like N-butylpyrrolidinone (NBP). rsc.org However, the use of NBP can exacerbate issues like δ-lactam formation with Fmoc-Arg(Pbf)-OH due to its higher viscosity. rsc.org The development of protecting group strategies that minimize side reactions and allow for more efficient couplings, such as the revisited NO2 protection, can have a positive environmental impact by reducing reagent and solvent consumption. mdpi.comresearchgate.net
Stereochemical Implications of Protecting Group Choice (D- vs L-Arg) on Peptide Properties
The stereochemistry of amino acids is fundamental to the structure and function of peptides. The use of D-amino acids, such as D-arginine, is a common strategy to enhance the stability of peptides against enzymatic degradation. peptide.comnih.gov The choice of protecting group is generally independent of the stereochemistry of the arginine residue (D- or L-). Fmoc-D-Arg(Pbf)-OH is a commonly used derivative for incorporating D-arginine into peptides. peptide.com
Studies have shown that substituting L-arginine with D-arginine can have varied effects on the biological properties of peptides. For instance, in some antimicrobial peptides, this substitution has been shown to improve membrane permeability and increase mitochondrial accumulation. peptide.com In other cases, it has led to a significant increase in bioavailability without compromising, and in some instances slightly improving, antibacterial activity. peptide.com However, a study on peptides containing the Arg-Gly-Asp (RGD) sequence found that replacing L-Arg with D-Arg had no significant effect on the peptide's ability to inhibit cell attachment to fibronectin or vitronectin substrates. nih.gov This suggests that the impact of D-arginine incorporation is highly context-dependent and related to the specific peptide sequence and its biological target. The protecting group itself (e.g., Pbf) does not directly influence these final properties, but its efficient use is crucial for the successful synthesis of the D-arginine-containing peptide.
Advanced Applications of Fmoc D Arg Me,pbf Oh in Biomolecular Research
Design and Synthesis of Protease-Resistant Peptides
A significant limitation for the therapeutic and investigative use of natural peptides is their rapid degradation by proteases in biological systems. nih.govnih.gov Proteases exhibit high stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. chempep.comnih.gov The incorporation of D-amino acids, such as D-arginine, into a peptide sequence is a powerful strategy to confer resistance to this enzymatic degradation. nih.govmdpi.com
By substituting an L-arginine with a D-arginine residue using Fmoc-D-Arg(Me,pbf)-OH during synthesis, the resulting peptide becomes a poor substrate for common proteases like trypsin, which cleaves at the carboxyl side of L-lysine and L-arginine. nih.govmdpi.com This substitution dramatically increases the peptide's half-life in plasma and other biological matrices without necessarily compromising its biological activity. chempep.combiorxiv.org Research has shown that replacing all L-lysine and L-arginine residues in an antimicrobial peptide with their D-counterparts resulted in a derivative with remarkable stability against proteases. nih.gov This enhanced stability is crucial for developing long-acting peptide therapeutics and robust peptide-based research probes. chempep.comnih.gov
| Property | L-Arginine Peptides | D-Arginine Peptides | Rationale for Difference |
|---|---|---|---|
| Proteolytic Stability | Low | High | Proteases are stereospecific for L-amino acids. chempep.comnih.gov |
| Biological Half-life | Short | Extended | Reduced degradation leads to longer persistence in vivo. chempep.com |
| Immunogenicity | Potentially Higher | Potentially Lower | D-peptides may be less recognized by the immune system. |
| Binding Affinity | Variable | May be retained or altered | Depends on the specific role of the Arg side chain versus the peptide backbone in target binding. |
Engineering of Cell-Penetrating Peptides with D-Arginine Residues
Cell-penetrating peptides (CPPs), particularly those rich in arginine, are widely used as vectors to deliver a variety of cargo molecules (from small molecules to large proteins and nucleic acids) across cellular membranes. chempep.comnih.govresearchgate.net The positively charged guanidinium (B1211019) group of arginine plays a critical role in interacting with negatively charged components of the cell membrane, facilitating internalization. nih.govpnas.org
The use of this compound in the synthesis of CPPs combines the cell-penetrating ability of arginine with the proteolytic resistance of the D-amino acid configuration. mdpi.com This is particularly advantageous as it ensures the CPP remains intact long enough to reach and enter its target cells. Studies have demonstrated that incorporating D-Arg residues into CPPs can significantly affect their cellular uptake behaviors. nih.gov For some sequences, increasing the number of D-Arg residues led to higher uptake efficiency at low concentrations. nih.gov Engineering CPPs with D-arginine enhances their stability and potential as delivery systems for therapeutic and diagnostic agents. mdpi.commdpi.com
Preparation of Modified Peptides for Protein-Protein Interaction Studies
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. Peptides derived from the interfacial regions of interacting proteins can act as modulators (inhibitors or stabilizers) of these interactions. nih.gov However, the utility of natural L-peptides in this context is often limited by their poor stability and low bioavailability. nih.govnih.gov
Synthesizing peptides with D-arginine using this compound provides a solution to these limitations. The resulting peptides are resistant to proteolysis, making them more effective probes for studying PPIs in complex biological environments. nih.gov Arginine residues are frequently found at PPI "hot spots" due to their ability to form hydrogen bonds and salt bridges. nih.gov By creating a stable D-arginine-containing analog of a key interaction motif, researchers can develop potent and specific inhibitors. nih.gov These stabilized peptides are invaluable tools for dissecting the roles of specific PPIs in cellular pathways and for validating them as therapeutic targets.
Synthesis of Peptidomimetics and Constrained Peptide Architectures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified chemical structures to improve properties like stability or oral bioavailability. nih.gov The incorporation of non-natural amino acids, including D-isomers, is a cornerstone of peptidomimetic design. nih.govnih.gov this compound is a key reagent in this field, enabling the introduction of D-arginine to create specific structural features.
D-amino acids can be used to induce specific turns (e.g., β-turns) in a peptide chain, which can be used to create constrained peptide architectures. foresight.org These constrained structures, such as cyclic peptides or stabilized helices and sheets, often exhibit higher binding affinity and specificity for their targets compared to their flexible linear counterparts. nih.govforesight.org For example, D-amino acids have been strategically placed in loop segments connecting α-helices and β-strands to create novel, hyperstable peptide scaffolds. foresight.org This approach allows for the rational design of peptides with new structures and functions not found in nature. foresight.orgbiorxiv.org
| Architecture | Role of D-Arginine | Resulting Advantage | Reference Example |
|---|---|---|---|
| Protease-Resistant Linear Peptides | Substitution for L-Arginine at cleavage sites. | Enhanced stability and biological half-life. | Antimicrobial peptide derivatives. nih.gov |
| β-Turn Mimetics | Induces a turn in the peptide backbone. | Stabilizes a specific bioactive conformation. | Design of peptides connecting secondary structure elements. foresight.org |
| Cyclic Peptides | Increases stability and constrains conformation. | Improved protease resistance and target affinity. biorxiv.orgresearchgate.net | Development of stable antimicrobial peptides. biorxiv.org |
| Peptidomimetics | Serves as a non-natural building block. | Improved pharmacokinetic properties. nih.gov | General strategy to enhance oral bioavailability. nih.gov |
Role in Bioconjugation Strategies for Research Tools
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid. This strategy is widely used to create research tools, such as fluorescently labeled peptides for cellular imaging or biotinylated peptides for affinity purification. nih.gov
The synthesis of the peptide component of these conjugates often relies on SPPS. Using this compound allows for the creation of a stable peptide scaffold that is less susceptible to degradation during subsequent experiments. chempep.com Once the D-arginine-containing peptide is synthesized, it can be conjugated to various reporter groups (e.g., fluorophores, biotin) or functional molecules (e.g., drugs, photosensitizers). nih.govnih.gov The resulting bioconjugates benefit from the enhanced stability conferred by the D-amino acid, making them more reliable and effective tools for a wide range of applications in chemical biology and medical research. researchgate.net
Analytical Methodologies for Research on Fmoc D Arg Me,pbf Oh and Derived Peptides
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is an indispensable tool in peptide chemistry for separating and analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-D-Arg(Me,pbf)-OH and its reaction mixtures during solid-phase peptide synthesis (SPPS). Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Purity Assessment: The purity of the this compound starting material is crucial as impurities can lead to the formation of undesired side products in the final peptide. merckmillipore.com HPLC methods are developed to separate the main compound from any related impurities, such as those arising from incomplete protection or side reactions during synthesis. A typical HPLC analysis involves dissolving the compound in a suitable solvent, like acetonitrile, and injecting it into an HPLC system equipped with a C18 column. google.com A gradient elution with a mobile phase consisting of an aqueous component (often containing 0.1% trifluoroacetic acid) and an organic component (acetonitrile) is commonly employed to achieve optimal separation. google.comrsc.org The detection is typically performed using a UV detector at a wavelength of 220 nm, where the peptide bond and aromatic residues absorb. rsc.org
Reaction Monitoring: During SPPS, HPLC is used to monitor the completeness of two key steps: Fmoc deprotection and amino acid coupling. csic.es To monitor Fmoc deprotection, a small sample of the resin is taken after treatment with the deprotection reagent (e.g., piperidine (B6355638) in DMF), and the cleavage of the Fmoc group is confirmed by the absence of the characteristic UV absorbance of the dibenzofulvene-piperidine adduct. For monitoring the coupling reaction, a sample of the resin is taken and subjected to a cleavage cocktail to release the peptide fragment. The resulting solution is then analyzed by HPLC to determine the ratio of unreacted starting material to the desired product. csic.es This allows for the optimization of coupling times and reagent excesses to ensure complete reaction.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Octadecylsilane (C18) | google.com |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | google.comrsc.org |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | google.comrsc.org |
| Gradient | Gradient elution (e.g., 30-95% B over 15 min) | rsc.orgcsic.es |
| Flow Rate | 1.0 mL/min | google.comrsc.org |
| Detection | UV at 220 nm | rsc.org |
| Sample Preparation | Dissolved in Acetonitrile (2-10 mg/mL) | google.com |
The enantiomeric purity of this compound is of paramount importance, as the presence of the L-enantiomer can lead to the synthesis of diastereomeric peptides with altered biological activities. Standard HPLC columns cannot distinguish between enantiomers. merckmillipore.com Therefore, specialized chiral stationary phases (CSPs) are required for this analysis.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective for the chiral separation of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comwindows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to different retention times.
For Fmoc-D-Arg(Pbf)-OH, successful enantioseparation has been achieved using various chiral columns. hplc.eunih.gov For example, a study utilizing a CHIRALPAK ZWIX(+) column with a mobile phase of water/methanol (B129727) containing triethylamine and formic acid demonstrated the separation of the D and L enantiomers. hplc.eu The elution order can be influenced by the specific chiral stationary phase and mobile phase composition. hplc.eunih.gov
| Chiral Stationary Phase | Mobile Phase | Elution Order | Reference |
|---|---|---|---|
| CHIRALPAK ZWIX(+) | H2O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | D < L | hplc.eu |
| CHIRALPAK ZWIX(-) | H2O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | L < D | hplc.eu |
| Lux Cellulose-2 | 0.1% TFA in Acetonitrile/Water | Not specified | phenomenex.com |
| QN-AX™ | MeOH/MeCN with additives | D < L | nih.gov |
Spectroscopic Techniques for Structural Elucidation and Impurity Identification
Spectroscopic methods provide detailed information about the molecular structure of this compound and are crucial for confirming its identity and characterizing any impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules. For this compound, ¹H NMR and ¹³C NMR are used to confirm the presence and connectivity of the various structural components, including the Fmoc, D-arginine, methyl, and Pbf groups.
The ¹H NMR spectrum of Fmoc-L-Arg(Pbf)-OH, a closely related compound, provides a reference for the expected chemical shifts. Key signals include those for the aromatic protons of the Fmoc and Pbf groups, the methine and methylene protons of the arginine backbone, and the methyl groups of the Pbf protecting group. The presence and integration of the N-methyl group signal in this compound would be a key diagnostic feature to confirm successful methylation. The chemical shifts of the protons adjacent to the protecting groups can also confirm the site of protection.
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and verifying the mass of peptides synthesized using this building block. springernature.comnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of large and fragile biomolecules like protected amino acids and peptides without causing significant fragmentation. creative-proteomics.comcpcscientific.com
For this compound, ESI-MS would be used to confirm the expected molecular weight of 648.77 g/mol . medchemexpress.com During peptide synthesis, MS is invaluable for confirming the mass of the growing peptide chain after each coupling step. springernature.com This provides a quick and accurate way to verify that the correct amino acid has been incorporated.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the resulting peptides and to characterize any byproducts that may have formed during the synthesis. nih.govnih.gov In MS/MS, a specific ion from the initial MS scan is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern can provide information about the amino acid sequence and the location of any modifications or protecting groups. nih.gov This is particularly useful for identifying and characterizing unexpected side products, such as those resulting from incomplete deprotection or side reactions. youtube.com
Methodologies for Assessing Stability and Degradation Pathways in Solution
Understanding the stability of this compound in the solvents used for peptide synthesis is critical for ensuring high-yield and high-purity peptide production. The compound's stability can be assessed by monitoring its concentration over time in various solvents using HPLC.
A study on the stability of Fmoc-Arg(Pbf)-OH in N,N-dimethylformamide (DMF) and N-butylpyrrolidinone (NBP) at room temperature showed that the compound is stable in these solvents. nih.govresearchgate.net Similar studies would be necessary to confirm the stability of the methylated analog, this compound. Any degradation of the compound would be observed as a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products in the HPLC chromatogram. researchgate.net
The primary degradation pathways to consider would be the premature cleavage of the Fmoc or Pbf protecting groups. The Fmoc group is known to be labile to basic conditions, while the Pbf group is cleaved by strong acids. chempep.comchempep.com Therefore, the stability of this compound would be assessed in the presence of the various reagents used in SPPS to identify any potential incompatibilities. For instance, prolonged exposure to the basic conditions of Fmoc deprotection could potentially lead to some loss of the Pbf group, although it is generally considered stable to these conditions. chempep.com Conversely, exposure to acidic conditions could lead to premature Pbf cleavage.
Quantitative Analysis of Coupling Yields and Side Reaction Products
Detailed Research Findings
The coupling of sterically hindered amino acids like Fmoc-protected arginine is often challenging and can be incomplete, leading to deletion sequences. A major competing side reaction is the intramolecular cyclization of the activated arginine derivative to form an inactive δ-lactam. csic.esrsc.org This reaction reduces the amount of amino acid available for coupling, thereby lowering the yield of the target peptide and leading to the formation of des-arginine impurities. csic.esrsc.org
Researchers have extensively studied the influence of various reaction parameters on both coupling efficiency and δ-lactam formation. Key factors include the choice of solvent, temperature, activation method, and reagent stoichiometry. csic.esrsc.orgrsc.org
High-Performance Liquid Chromatography (HPLC) is the principal analytical tool for these quantitative assessments. csic.esrsc.org Two main strategies are employed:
Analysis of the Cleaved Peptide: After the coupling reaction, the peptide is cleaved from the solid support, and the crude product is analyzed by RP-HPLC. The integration of the peak corresponding to the desired full-length peptide versus peaks for deletion sequences (e.g., des-Arg peptide) allows for the direct quantification of the coupling yield. csic.es
Analysis of the Reaction Supernatant: Aliquots of the reaction solution (supernatant) can be taken at various time points during the coupling. HPLC analysis of the supernatant can quantify the unreacted activated amino acid and the formation of the δ-lactam side product, providing kinetic insights into the competition between the desired coupling reaction and side reactions. csic.es
Impact of Solvents and Temperature on Coupling Yield
Studies comparing the performance of different solvents have shown significant effects on coupling outcomes. N-Butylpyrrolidinone (NBP), a greener alternative to the commonly used N,N-Dimethylformamide (DMF), has been investigated. csic.esrsc.org Due to its higher viscosity, initial experiments in NBP at room temperature resulted in poor coupling yields (<50%) compared to near-quantitative yields in DMF (>98%). csic.es Increasing the temperature to 45°C significantly improved the coupling efficiency in NBP to over 85%, by reducing viscosity and enhancing the penetration of reagents into the resin matrix. csic.es
| Solvent | Temperature | Coupling Yield (%) | Reference |
|---|---|---|---|
| DMF | Room Temperature | >98% | csic.es |
| NBP | Room Temperature | 44.9% | csic.es |
| DMF | 45°C | ~100% | csic.es |
| NBP | 45°C | 85.5% | csic.es |
| NBP (Optimized Protocol) | 45°C | 100% | csic.es |
Quantitative Analysis of δ-Lactam Formation
The formation of the δ-lactam is a primary failure pathway. Its formation has been quantified in various solvent systems. Research using binary solvent mixtures demonstrated that solvent polarity can influence the rate of this side reaction. rsc.org For instance, after a 90-minute activation of Fmoc-Arg(Pbf)-OH in the absence of an amine, the extent of δ-lactam formation was significantly lower in polar solvent mixtures like DMSO/2-Me-THF (4:6) compared to DMF or the less polar NBP/DOL (2:8). rsc.org
| Solvent System | δ-Lactam Formation (%) | Reference |
|---|---|---|
| DMSO/2-Me-THF (4:6) | 5% | rsc.org |
| DMSO/DOL (4:6) | 10% | rsc.org |
| DMF | 24% | rsc.org |
| NBP/DOL (2:8) | 72% | rsc.org |
Other Side Reaction Products and Impurities
Beyond δ-lactamization, other side reactions and impurities can compromise the synthesis of peptides containing arginine.
Pbf Group Migration: During final cleavage with trifluoroacetic acid (TFA), the Pbf protecting group can migrate to the indole (B1671886) ring of tryptophan (Trp) residues if present in the sequence. iris-biotech.de
Starting Material Impurities: The purity of the this compound starting material is crucial. Contamination with trace amounts of acetic acid can lead to N-terminal acetylation, a capping event that results in truncated peptide chains. nih.govmerckmillipore.com Other potential impurities, such as Fmoc-β-Ala-OH, can lead to the incorporation of incorrect amino acids. nih.govacs.org
Racemization: While generally low with standard coupling reagents, the potential for epimerization must be considered, especially during fragment condensation or with certain activation methods. Chiral chromatography can be employed to quantify the enantiomeric purity of the final peptide. nih.gov
In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized as a quantitative tool to model the kinetics of coupling reactions in real-time by analyzing the reaction supernatant. acs.org This technique provides detailed structural information and can distinguish between the activated amino acid, the unreacted starting material, and side products like the δ-lactam. acs.org
Future Directions and Emerging Trends in Fmoc D Arg Me,pbf Oh Research
Development of Novel Protecting Group Chemistries for Arginine Derivatives
The protection of the arginine (Arg) side chain's guanidinium (B1211019) group is a critical aspect of peptide chemistry, with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group being a widely used standard. chemicalbook.comrsc.org However, challenges remain, particularly concerning the acid stability of the Pbf group, which can necessitate prolonged exposure to strong acids for its removal. rsc.orgnih.gov This is especially problematic in the synthesis of long, Arg-rich sequences or peptides sensitive to acid-catalyzed degradation. rsc.orgnih.gov Consequently, research is actively pursuing more labile and efficient protecting groups.
One promising alternative is the 1,2-dimethylindole-3-sulfonyl (MIS) group. rsc.orgmdpi.com The MIS group has demonstrated significantly greater acid lability than Pbf, allowing for complete cleavage in shorter timeframes and under milder acidic conditions. mdpi.com For instance, one study showed that the MIS group was completely removed from a model peptide with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) in just 30 minutes, whereas only 4% of the Pbf-protected peptide was deprotected under the same conditions. mdpi.com This increased lability makes Fmoc-Arg(MIS)-OH a superior choice for complex peptide syntheses. mdpi.com
Another avenue of research involves revisiting older protecting groups with modern methodologies. The nitro (NO2) group, one of the earliest protecting groups for arginine, is experiencing a resurgence. chemicalbook.compeptide.com While historically its removal required harsh conditions like catalytic hydrogenation, recent studies have developed new, milder on-resin removal methods using reagents like tin(II) chloride (SnCl2) in green solvents such as 2-methyltetrahydrofuran (2-MeTHF). chemicalbook.compeptide.com A significant advantage of the NO2 group is its ability to prevent the formation of δ-lactam, a major side reaction during the coupling of arginine derivatives. chemicalbook.compeptide.comnih.gov This side reaction is a notable drawback for Pbf-protected arginine. chemicalbook.com
The table below provides a comparison of key arginine protecting groups.
Table 1: Comparison of Arginine Side-Chain Protecting Groups| Protecting Group | Abbreviation | Key Features | Cleavage Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Widely used standard in Fmoc-SPPS. | High concentrations of TFA (e.g., TFA/DCM). rsc.orgmdpi.com | Commercially available, well-established protocols. | Can be too stable, requiring harsh acid conditions; prone to δ-lactam formation. chemicalbook.comrsc.org |
| 1,2-Dimethylindole-3-sulfonyl | MIS | More acid-labile alternative to Pbf. rsc.org | Milder TFA concentrations (e.g., 1:1 TFA/DCM). mdpi.com | Faster and milder deprotection, suitable for acid-sensitive peptides. mdpi.com | Less commercially established than Pbf. |
| Nitro | NO2 | Strong electron-withdrawing group. | On-resin with SnCl2 in 2-MeTHF; catalytic hydrogenation. chemicalbook.compeptide.com | Prevents δ-lactam formation; stable in solution. chemicalbook.compeptide.com | Traditional removal methods are harsh; newer methods are sequence-dependent. chemicalbook.com |
Innovations in Green Chemistry for Sustainable Peptide Synthesis Utilizing Fmoc-D-Arg(Me,pbf)-OH
The principles of green chemistry are increasingly influencing peptide synthesis, with a major focus on replacing hazardous solvents like N,N-dimethylformamide (DMF). nih.govrsc.orgmdpi.com DMF, a widely used solvent in solid-phase peptide synthesis (SPPS), has been classified as a substance of very high concern due to its reproductive toxicity. rsc.org This has spurred the investigation into greener alternatives that are less toxic and more environmentally benign. nih.govrsc.org
Promising green solvents include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP). nih.govacs.org Studies have shown that these solvents can be effective replacements for DMF in various steps of SPPS. nih.govacs.org For example, 2-MeTHF has been found to yield high crude purity in peptide synthesis and exhibit low racemization potential. nih.gov NBP has also been successfully used for the incorporation of the challenging Fmoc-Arg(Pbf)-OH residue. acs.orgnih.gov However, the high viscosity of NBP can impede the penetration of the coupling reagents into the resin, a challenge that can be mitigated by performing the reaction at elevated temperatures (e.g., 45°C). nih.govresearchgate.netacs.org
Binary solvent mixtures are also gaining traction as a way to fine-tune solvent properties. rsc.orgcsic.es Mixtures such as dimethyl sulfoxide (DMSO)/ethyl acetate (EtOAc) allow for the adjustment of polarity to optimize reaction conditions for different steps of the synthesis. rsc.org Another approach is the use of N-formylmorpholine (NFM) mixed with anisole, which has been demonstrated as a versatile green solvent system for ultrasound-assisted SPPS. peptide.com
The transition to these greener solvents necessitates the re-optimization of protocols, especially for problematic residues like this compound. nih.govacs.org Factors such as resin swelling, solubility of reagents, and reaction kinetics must be carefully evaluated for each new solvent system to ensure high yields and purity. nih.gov
Table 2: Emerging Green Solvents in Solid-Phase Peptide Synthesis
| Green Solvent/Mixture | Abbreviation | Key Properties and Applications |
|---|---|---|
| 2-Methyltetrahydrofuran | 2-MeTHF | Derived from renewable resources; provides high crude purity and low racemization. nih.gov |
| Cyclopentyl Methyl Ether | CPME | Lower toxicity than DMF; good resin swelling properties. nih.gov |
| N-Butylpyrrolidinone | NBP | Polar aprotic solvent with good performance in SPPS, though its viscosity requires management. rsc.orgacs.orgnih.gov |
| Dimethyl Sulfoxide / Ethyl Acetate | DMSO/EtOAc | Binary mixture with adjustable polarity for optimizing different synthesis steps. rsc.org |
| N-Formylmorpholine / Anisole | NFM/An | Versatile mixture suitable for ultrasound-assisted and continuous-flow SPPS. peptide.com |
| Propylene Carbonate | PC | A polar aprotic solvent that can replace both dichloromethane and DMF in SPPS. nih.gov |
Advanced Automation and High-Throughput Synthesis Methodologies
Automation has revolutionized solid-phase peptide synthesis (SPPS), transforming it from a labor-intensive process into a highly efficient and reproducible methodology. Automated synthesizers standardize the repetitive cycles of deprotection, washing, and coupling, which minimizes human error, reduces side reactions, and ensures consistent peptide quality. This is particularly beneficial for incorporating complex building blocks like this compound.
Modern automated platforms offer a range of capabilities, from small-scale synthesis for research labs to high-throughput systems for generating large peptide libraries. High-throughput automation allows for the parallel synthesis of numerous peptides simultaneously, which is invaluable for drug discovery and screening applications. Systems like microarray spotters can spot amino acid residues in a user-defined sequence onto a solid surface, enabling the creation of peptide arrays in a simple and accurate manner. researchgate.net
Continuous-flow peptide synthesis is another significant advancement. These systems offer precise control over reaction conditions and can reduce cycle times, leading to the production of high-purity peptides with less waste. The integration of in-line monitoring technologies, such as UV detection, allows for real-time tracking of reaction progress, enabling optimization on the fly. The combination of automation with microwave-assisted SPPS can further enhance synthesis efficiency by accelerating coupling reactions, which is especially useful for sterically hindered residues or difficult sequences.
The benefits of these advanced methodologies include:
Increased Productivity: Rapid synthesis of peptide libraries.
Enhanced Reproducibility: Elimination of variability between synthesis runs.
Reduced Waste: Optimized use of reagents and solvents.
Improved Purity: Minimized human error and side reactions.
Computational Chemistry Approaches to Optimize Arginine Incorporation and Minimize Side Reactions
While direct computational studies specifically on this compound are not widely published, computational chemistry offers powerful tools to understand and optimize the incorporation of complex amino acid derivatives in peptide synthesis. Molecular dynamics (MD) simulations and quantum chemical calculations are increasingly being used to investigate peptide behavior, reaction mechanisms, and the influence of various factors on synthesis outcomes.
MD simulations can be employed to model the dynamics of peptide chains on the resin, providing insights into phenomena like peptide aggregation, which can hinder reaction efficiency. By simulating the interaction of the growing peptide with different solvents, researchers can predict which green solvents will provide the optimal resin swelling and peptide solvation to facilitate efficient coupling. Furthermore, MD simulations can help understand the conformational changes peptides undergo during synthesis, which can be crucial for predicting and avoiding problematic sequences. csic.es
A significant challenge in arginine incorporation is the intramolecular δ-lactamization side reaction, where the activated carboxylic acid reacts with the side-chain guanidinium group. nih.govresearchgate.net This is a known issue with Pbf-protected arginine and can be influenced by the solvent and reaction conditions. Quantum chemical calculations can be used to model the reaction pathways for both the desired peptide bond formation and the undesired lactamization. By calculating the activation energies for these competing pathways under different conditions (e.g., in different solvents or with different activating agents), computational models can predict the conditions that will minimize this side reaction and maximize the yield of the desired peptide.
Direct dynamics simulations are also used to study the fragmentation patterns of arginine-containing peptides, which can help in the interpretation of mass spectrometry data and provide a deeper understanding of peptide stability. peptide.com Although often applied in a retrospective analytical context, the insights gained from these simulations can inform the prospective design of synthesis strategies to favor more stable peptide structures.
Exploration of New Biotechnological Applications for D-Arginine Peptides
The incorporation of D-amino acids, such as D-arginine from this compound, into peptides offers significant advantages for biotechnological and therapeutic applications. D-peptides are resistant to degradation by proteases, which are ubiquitous in biological systems and rapidly break down natural L-peptides. nih.gov This enhanced stability leads to longer in vivo half-lives, making D-peptides highly attractive candidates for drug development. nih.gov
Arginine-rich peptides are a prominent class of cell-penetrating peptides (CPPs), which have the remarkable ability to cross cell membranes and deliver a variety of cargo molecules (such as drugs, nucleic acids, and imaging agents) into cells. The use of D-arginine in these CPPs, as in nona-D-arginine, not only increases their stability but can also enhance their cell-penetrating capabilities. The positively charged guanidinium group of arginine is crucial for this function, as it interacts with negatively charged components of the cell membrane, facilitating uptake.
Furthermore, arginine-rich peptides, including those containing D-arginine, have shown potent antimicrobial activity. They can disrupt bacterial cell membranes, leading to cell death. The development of D-amino acid-containing antimicrobial peptides is a promising strategy to combat antibiotic-resistant bacteria, as these peptides are less susceptible to bacterial proteases.
Other emerging applications include:
Targeted Drug Delivery: Cyclic peptides containing D-amino acids and the RGD (Arginine-Glycine-Aspartic acid) sequence are used to target integrin receptors that are overexpressed on cancer cells, allowing for the targeted delivery of chemotherapeutics. nih.gov
Neuroprotective Agents: Cationic arginine-rich peptides have demonstrated neuroprotective effects in models of stroke and traumatic brain injury. The D-enantiomers of these peptides have shown comparable efficacy, confirming that their mechanism of action is likely independent of stereospecific receptor interactions.
Biomaterials: Self-assembling peptides containing arginine are being explored for applications in tissue engineering and as biocompatible nanostructures.
The continued exploration of peptides incorporating this compound and similar building blocks is set to expand the toolkit for creating stable, potent, and highly specific molecules for a wide range of biotechnological and therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
